molecular formula C14H14O B1606641 4-Benzyl-m-cresol CAS No. 30091-02-2

4-Benzyl-m-cresol

Cat. No.: B1606641
CAS No.: 30091-02-2
M. Wt: 198.26 g/mol
InChI Key: JEVXSIZPUPMGGA-UHFFFAOYSA-N
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Description

Current Research Significance and Academic Relevance of Benzylated Cresol (B1669610) Derivatives

Benzylated cresol derivatives are a class of compounds that hold considerable importance in several sectors of the chemical industry. banglajol.info Their utility stems from a range of desirable properties, making them subjects of ongoing academic and industrial research.

One of the most prominent applications of benzylated phenols, including cresol derivatives, is as antioxidants. banglajol.infoscispace.com They are utilized to prevent degradation in materials such as synthetic rubber, polypropylene, lubricating oils, and even in the paper industry. banglajol.infoscispace.com Furthermore, certain phenol (B47542) derivatives exhibit potent biological activities, serving as herbicides, bactericides, and insecticides. banglajol.infoscispace.com

The alkylation of cresols, including benzylation, is a key area of investigation. banglajol.info Research focuses on optimizing reaction conditions to produce high yields of specific isomers for various applications. banglajol.infoscispace.com For instance, studies have explored the use of different catalysts and reaction parameters to control the benzylation of cresols. banglajol.infobanglajol.info The derivatives of m-cresol (B1676322), in particular, are precursors for important insecticides and are used in the fragrance and flavor industry. core.ac.uk

Foundational Concepts of Benzylphenols in Organic Chemistry Research

Benzylphenols are a class of organic compounds characterized by a phenol ring with a benzyl (B1604629) group substituent. ontosight.ai The position of this substitution significantly influences the compound's physical and chemical properties, including its reactivity, melting point, and boiling point. ontosight.ai

The synthesis of benzylphenols is a fundamental topic in organic chemistry. ontosight.ai A common method involves the Friedel-Crafts alkylation of a phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of an acid catalyst. banglajol.infoontosight.ai The reaction mechanism involves the electrophilic attack of the carbocation generated from the benzylating agent on the electron-rich phenol ring. The hydroxyl group of the phenol is an activating, ortho-, para-directing group, which influences the position of the incoming benzyl group.

The chemical properties of benzylphenols are largely dictated by the phenolic hydroxyl group and the aromatic rings. The hydroxyl group imparts acidity and the ability to form hydrogen bonds, which is crucial for their interactions and applications. ontosight.aisolubilityofthings.com Like many phenolic compounds, benzylphenols can exhibit antioxidant properties. ontosight.ai

Positioning 4-Benzyl-m-cresol within Contemporary Chemical Synthesis Paradigms

This compound is synthesized through the benzylation of m-cresol. ontosight.ai This process is a classic example of electrophilic aromatic substitution, a cornerstone of modern organic synthesis. Contemporary research in this area focuses on developing more efficient, selective, and environmentally friendly synthetic methods.

Modern synthetic strategies for preparing compounds like this compound often employ advanced catalytic systems to improve yield and selectivity. For instance, research has investigated the use of various Lewis and Brønsted acids as catalysts for the benzylation of phenols. banglajol.infotandfonline.com The goal is to achieve high conversion rates and control the regioselectivity of the reaction to favor the desired isomer.

Furthermore, there is a growing emphasis on "green chemistry" principles in chemical synthesis. This includes the use of less hazardous solvents, recyclable catalysts, and reaction conditions that minimize energy consumption and waste generation. The synthesis of this compound and other benzylated phenols is being re-evaluated within this paradigm to develop more sustainable manufacturing processes.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 4-benzyl-3-methylphenol
Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS Number 30091-02-2
Appearance Data not available
Solubility Moderately soluble in water; more soluble in organic solvents. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-3-methylphenol
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InChI

InChI=1S/C14H14O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVXSIZPUPMGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00184177
Record name 4-Benzyl-m-cresol
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30091-02-2
Record name 3-Methyl-4-(phenylmethyl)phenol
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Record name 4-Benzyl-m-cresol
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Record name 4-Benzyl-m-cresol
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Record name 4-benzyl-m-cresol
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Record name 4-BENZYL-M-CRESOL
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Synthetic Strategies and Methodological Advancements for 4 Benzyl M Cresol

Catalytic Benzylation Methodologies for Cresol (B1669610) Substrates

The introduction of a benzyl (B1604629) group onto a cresol substrate is a fundamental transformation in the synthesis of 4-benzyl-m-cresol. This is typically accomplished through catalytic benzylation, a process that has seen significant advancements through various catalytic systems.

Friedel-Crafts Alkylation Mechanisms and Optimization for this compound Synthesis

The Friedel-Crafts alkylation is a classic and widely employed method for the C-C bond formation required in the synthesis of this compound. mt.comnih.gov This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, in this case, m-cresol (B1676322), with an alkylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid or Brønsted acid catalyst. mt.comresearchgate.net

The mechanism involves the formation of a carbocation from the benzylating agent, which then attacks the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups on the cresol ring direct the incoming benzyl group to specific positions. Optimization of this reaction is crucial for achieving high yields and selectivity for the desired this compound isomer.

A study on the alkylation of m-cresol with benzyl alcohol using p-toluenesulphonic acid as a catalyst demonstrated that the yield of the benzylated product increases with higher temperatures, a greater molar ratio of m-cresol to benzyl alcohol, and an increased amount of catalyst. researchgate.net This highlights the importance of reaction conditions in controlling the outcome of the Friedel-Crafts alkylation.

Similarly, the benzylation of o-cresol (B1677501) with benzyl alcohol has been studied using sulfuric acid as a catalyst, where a mathematical model was developed to predict the yield based on reaction parameters. banglajol.info Such models are invaluable for optimizing the synthesis on an industrial scale.

Table 1: Factors Influencing the Yield of Benzylated Cresol in Friedel-Crafts Alkylation. researchgate.net

FactorEffect on YieldOptimal Condition
Temperature Increases with temperatureHigher temperatures favored
Molar Ratio (Cresol:Benzyl Alcohol) Increases with higher cresol ratioExcess cresol beneficial
Catalyst Amount Increases with more catalystHigher catalyst loading improves yield

This table summarizes the general trends observed in the optimization of Friedel-Crafts benzylation of cresol.

Photocatalytic Approaches in Regioselective Benzylation

In recent years, photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. beilstein-journals.orgacs.org Photocatalytic approaches to the regioselective benzylation of phenols are being explored to overcome some of the limitations of traditional Friedel-Crafts reactions, such as the use of harsh catalysts and the formation of multiple isomers. rsc.orgmdpi.com

These methods often utilize a photocatalyst that, upon light absorption, can initiate a single-electron transfer process, leading to the formation of radical intermediates. nih.gov This allows for more controlled and selective C-H functionalization of the phenolic ring. For instance, the use of an iridium-based photocatalyst in conjunction with a ruthenium catalyst has been shown to achieve ortho-olefination of phenol (B47542) derivatives, demonstrating the potential for high regioselectivity. rsc.org While direct photocatalytic benzylation of m-cresol to form this compound is an area of ongoing research, the principles established in related systems show significant promise.

Heterogeneous and Homogeneous Catalysis for Phenolic Benzylation

Both heterogeneous and homogeneous catalysts are employed in the benzylation of phenols. rsc.orgchinesechemsoc.org Homogeneous catalysts, such as p-toluenesulfonic acid and sulfuric acid, are soluble in the reaction medium, often leading to high activity and selectivity. researchgate.netbanglajol.info However, their separation from the product mixture can be challenging. mdpi.com

Heterogeneous catalysts, on the other hand, are in a different phase from the reactants and products, facilitating easy separation and recycling. mdpi.comacademie-sciences.fr Examples include zeolites, acid-treated clays, and ion-exchange resins. rsc.orgunive.it These solid acid catalysts can offer shape selectivity, influencing the regioselectivity of the benzylation reaction. For instance, Zr-containing Beta zeolites have been found effective for the selective alkylation of phenol. rsc.org The choice between a heterogeneous and homogeneous catalyst often depends on a balance between activity, selectivity, cost, and the ease of catalyst recovery and reuse.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. researchgate.netroyalsocietypublishing.org This involves minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. nih.gov

In the context of this compound synthesis, applying green chemistry principles could involve:

Catalyst Selection: Preferring solid acid catalysts that are reusable and avoid the environmental issues associated with traditional Lewis acids like aluminum chloride. mt.comrsc.org

Solvent Choice: Using greener solvents or even solvent-free conditions to reduce volatile organic compound (VOC) emissions. royalsocietypublishing.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing byproducts. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis or photocatalysis that can operate at lower temperatures and pressures. rsc.orgnih.gov

Precursor Chemistry and Functionalized this compound Derivative Synthesis

The synthesis of this compound and its derivatives can also be approached by starting with m-cresol or its modified forms and introducing the benzyl group or other functionalities.

Conversion Pathways from m-Cresol and its Derivatives

Direct benzylation of m-cresol is the most straightforward route. However, the reactivity and selectivity can be influenced by pre-existing functional groups or by converting m-cresol into an intermediate that is more amenable to the desired transformation. For example, the alkylation of m-cresol with methanol (B129727) over ferrospinel catalysts has been studied for the production of dimethylphenols, indicating the potential for various C-alkylation reactions on the cresol ring. chesci.com

The synthesis of functionalized derivatives of this compound can be achieved by starting with a substituted m-cresol or by further modifying the this compound molecule. nih.govacs.org For instance, the synthesis of 4-amino-3-methylphenol (B1666317) (an isomer of benzylated cresol) can be achieved from m-cresol through nitrosation followed by reduction. google.comgoogle.com This highlights that the cresol ring can be functionalized through various chemical pathways, which could be adapted for the synthesis of specific this compound derivatives.

Design and Synthesis of Advanced this compound Analogues

The core structure of this compound serves as a scaffold for the design and synthesis of advanced analogues with tailored properties. These synthetic efforts often aim to enhance or modify the compound's inherent characteristics for specific applications. For instance, the antioxidant properties of phenolic compounds like this compound can be modulated through structural modifications. ontosight.ai

One common strategy involves the introduction of various functional groups onto the aromatic rings of the this compound framework. For example, the synthesis of cresol-based benzoxazine (B1645224) monomers containing allyl groups has been explored. tandfonline.com In a related vein, the alkylation of m-cresol with different alcohols, such as isopropyl alcohol, has been investigated to produce a range of alkylated cresol derivatives. researchgate.net

The synthesis of analogues can also be achieved through multi-step reaction sequences. For example, a method for producing 4-amino-3-methylphenol from m-cresol involves an initial nitrosation reaction to form 4-nitroso-3-methylphenol, which is then reduced. google.com While not a direct analogue of this compound, this demonstrates how m-cresol can be functionalized at the 4-position to create diverse structures.

The table below outlines examples of synthetic modifications to the m-cresol structure, indicating the types of analogues that can be generated.

Starting MaterialReagent(s)Resulting Analogue Type
m-CresolIsopropyl alcoholIsopropylated m-cresol
m-CresolAllylamine, ParaformaldehydeCresol-based benzoxazine monomer
m-CresolSodium nitrite, Hydrochloric acid4-Nitroso-3-methylphenol

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound predominantly occurs via the Friedel-Crafts alkylation of m-cresol with a benzylating agent, such as benzyl alcohol or benzyl chloride. banglajol.inforesearchgate.net This electrophilic aromatic substitution reaction is typically catalyzed by an acid. The mechanism involves the generation of a benzyl carbocation or a related electrophilic species, which then attacks the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups on the m-cresol ring direct the incoming benzyl group to specific positions.

Investigation of Intermediate Species and Transition States

The Friedel-Crafts alkylation is proposed to proceed through a carbocationic intermediate. doubtnut.com In the benzylation of m-cresol, the benzylating agent, in the presence of a Lewis acid catalyst like aluminum chloride or a protic acid like sulfuric acid, generates a benzyl carbocation. banglajol.infowikipedia.org This electrophile then attacks the aromatic ring of m-cresol, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate influences the regioselectivity of the reaction. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the final benzylated product.

Computational studies on related systems, such as the reaction of toluene (B28343) with hydroxyl radicals, have been used to investigate the energies of intermediates and transition states in the formation of cresols. acs.org These studies indicate that the reaction can proceed through different pathways, with the relative energies of transition states determining the favored product. For example, in the formation of o-cresol from toluene, the reaction can proceed through the addition of O₂ to the ring followed by an internal hydrogen transfer. acs.org While not directly studying this compound, these computational approaches provide a framework for understanding the intermediates and transition states in electrophilic aromatic substitution reactions on cresol rings.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the factors influencing the rate of this compound formation. Research on the benzylation of cresols has shown that the reaction rate is influenced by several parameters, including temperature, molar ratio of reactants, and the amount of catalyst. banglajol.inforesearchgate.net

In a study on the benzylation of m-cresol with benzyl alcohol using p-toluenesulphonic acid as a catalyst, it was found that the yield of the alkylated product increased with an increase in temperature, the molar ratio of m-cresol to benzyl alcohol, and the amount of catalyst. researchgate.net A mathematical model was developed to predict the yield based on these variables.

Similarly, a kinetic study on the benzylation of o-cresol with benzyl alcohol in the presence of sulfuric acid also demonstrated the significant effect of temperature, molar ratio, and catalyst amount on the product yield. banglajol.info

The table below summarizes the findings from a study on the benzylation of m-cresol with benzyl alcohol, illustrating the impact of reaction conditions on the product yield. researchgate.net

TrialTemperature (°C)Molar Ratio (m-cresol:benzyl alcohol)Amount of Catalyst (g)Average Yield (%)
11002:10.585.9
21202:10.590.0
31004:10.594.9
41204:10.596.0
51002:11.088.9
61202:11.092.6
71004:11.095.7
81204:11.098.9

Furthermore, studies on the selective O-alkylation of m-cresol with benzyl chloride using phase transfer catalysis have shown that the reaction follows a pseudo-first-order rate law. researchgate.net The activation energy for the benzylation of m-cresol was determined to be 10.00 kcal/mol, which was lower than that for o-cresol (12.84 kcal/mol) and p-cresol (B1678582) (12.12 kcal/mol), suggesting a faster reaction rate for m-cresol under these conditions. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 Benzyl M Cresol

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone for the analysis of 4-Benzyl-m-cresol and related compounds, enabling the separation of complex mixtures and the accurate quantification of individual components.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds like this compound. osha.govfda.gov.tw Reversed-phase HPLC is particularly common for determining phenols in various samples. researchgate.nettandfonline.com The separation of cresol (B1669610) isomers, which can be challenging, is often achieved using chiral reagents like cyclodextrins, either added to the mobile phase or bonded to the stationary phase. researchgate.nettandfonline.com For instance, the use of β-cyclodextrin has been shown to successfully resolve cresol isomers. tandfonline.com

Method development often focuses on optimizing the mobile phase composition to achieve baseline separation. researchgate.net For example, a mixture of methanol (B129727) and an aqueous buffer is frequently used. researchgate.netchemijournal.com The choice of detector is also critical, with ultraviolet (UV) detection being a common choice, often set at a wavelength where the cresol isomers exhibit a strong and similar response. osha.gov Fluorimetric detection can also be employed, offering high sensitivity with detection limits in the µg/L range for phenols. researchgate.nettandfonline.com

The following table summarizes typical parameters for HPLC analysis of cresol-related compounds:

ParameterTypical Value/ConditionSource
Stationary Phase C18 or C4 reversed-phase column researchgate.netanalchemres.org
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic acid or phosphate (B84403) buffers fda.gov.twchemijournal.comanalchemres.org
Detection UV at ~214-278 nm or Fluorimetric (λex 275 nm, λem 300 nm) osha.govtandfonline.comanalchemres.org
Flow Rate Typically 1.0 - 1.5 mL/min researchgate.netanalchemres.org
Special Reagents Cyclodextrins for isomer separation researchgate.nettandfonline.com

Gas Chromatography (GC) is another powerful technique for the analysis of cresols, especially due to their volatile nature. nih.gov It is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. nih.gov GC provides excellent resolution of cresol isomers, which can be difficult to separate using other methods. osha.gov

A significant challenge in the GC analysis of cresols is the co-elution of m-cresol (B1676322) and p-cresol (B1678582) due to their very close boiling points. google.com To overcome this, derivatization is often employed. Silylating the phenolic hydroxyl group, for example by reacting with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can significantly improve the separation of the isomers. wiley.com Another approach involves using specialized capillary columns, such as those with a polyethylene (B3416737) glycol (WAX) stationary phase, which can resolve all three cresol isomers effectively. lmaleidykla.ltgcms.cz

The table below outlines common GC methodologies for cresol analysis:

ParameterTypical Value/ConditionSource
Column Capillary columns (e.g., DB-5, HP-5, Elite Wax) google.comwiley.comlmaleidykla.lt
Carrier Gas Helium or Hydrogen wiley.comlmaleidykla.lt
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.govlmaleidykla.lt
Derivatization Silylation (e.g., with MSTFA) to improve isomer separation google.comwiley.com
Injection Headspace solid-phase microextraction (HS-SPME) for trace analysis in aqueous solutions lmaleidykla.ltresearchgate.net

Beyond conventional HPLC and GC, more advanced separation techniques offer enhanced capabilities for the analysis of this compound and other phenolic compounds.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is increasingly recognized for its application to charged or partially charged organic molecules like phenols at high pH. acs.org CE offers advantages such as rapid analysis times, high separation efficiency, and minimal consumption of aqueous solvents, making it an environmentally friendly alternative or complement to HPLC. acs.orgresearchgate.net Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully used to separate phenolic compounds. researchgate.net

Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netthieme-connect.de SFC combines the advantages of both gas and liquid chromatography, offering high-speed separations with lower pressure drops compared to HPLC. researchgate.net It is particularly effective for the separation of isomers and has been successfully applied to resolve cresol isomers using specific columns. nifdc.org.cn The use of CO2-based mobile phases also makes SFC a "greener" alternative, as it reduces the consumption of organic solvents. researchgate.netnifdc.org.cn

The following table highlights features of these advanced techniques for phenolic compound analysis:

TechniquePrincipleAdvantages for Phenolic AnalysisSource
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.Fast analysis, high efficiency, low solvent consumption, suitable for charged phenolate (B1203915) ions. acs.orgresearchgate.netcabidigitallibrary.org
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Fast separation, high resolution of isomers, reduced organic solvent use ("green" chemistry). researchgate.netthieme-connect.denifdc.org.cn

Gas Chromatography (GC) Applications for Volatile Cresol Derivatives

Spectroscopic Techniques for Structural and Electronic Analysis

Spectroscopic methods are indispensable for elucidating the precise molecular structure and understanding the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum of substituted phenols, the chemical shift of the hydroxyl (-OH) proton is a key feature, typically appearing in the range of 4-7 ppm, and can be influenced by solvent and hydrogen bonding. researchgate.netlibretexts.org The aromatic protons of the cresol and benzyl (B1604629) rings will resonate in the aromatic region (typically 7-8 ppm). libretexts.org The methylene (B1212753) (-CH₂-) protons of the benzyl group would appear as a distinct singlet. The methyl (-CH₃) group protons on the cresol ring would also produce a singlet at a characteristic chemical shift. The use of deuterium (B1214612) oxide (D₂O) can help identify the O-H proton signal, as it will exchange with deuterium, causing the peak to disappear from the spectrum. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic rings are influenced by the substituents (-OH, -CH₃, benzyl group), providing confirmation of the substitution pattern. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy of phenols shows a characteristic broad absorption band for the O-H stretching vibration, typically in the region of 3300-3500 cm⁻¹. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org The IR spectrum of this compound would also feature C-H stretching vibrations for the aromatic rings and the methyl/methylene groups, as well as C=C stretching vibrations for the aromatic rings around 1500-1600 cm⁻¹. libretexts.org A strong C-O stretching band is also expected. libretexts.org

Raman Spectroscopy also provides information on molecular vibrations. For cresol isomers, specific Raman bands can be used for qualitative and quantitative analysis. For instance, m-cresol has a characteristic peak around 732 cm⁻¹ that can be used to distinguish it from p-cresol, which has a prominent peak at 841 cm⁻¹. researchgate.netresearchgate.net The formation of hydrogen bonds, which is a key interaction for phenolic compounds, can also be studied by observing shifts in the vibrational frequencies in both IR and Raman spectra. tandfonline.com

Key spectroscopic data for phenolic compounds are summarized below:

TechniqueKey FeatureTypical Wavenumber/Chemical ShiftSource
¹H NMR Hydroxyl Proton (-OH)4-7 ppm libretexts.org
Aromatic Protons7-8 ppm libretexts.org
IR Spectroscopy O-H Stretch (broad)3300-3500 cm⁻¹ libretexts.org
Aromatic C=C Stretch1500-1600 cm⁻¹ libretexts.org
Raman Spectroscopy Isomer-specific ring modese.g., ~732 cm⁻¹ for m-cresol researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, the most common transitions are π → π* and n → π*. internationaljournalssrg.org The chromophore, the part of the molecule responsible for this absorption, in this compound consists of two conjugated systems: the substituted phenol (B47542) ring and the benzyl group. ontosight.ai

The UV spectrum of a molecule is influenced by the extent of its conjugated system; a larger conjugated system generally results in absorption at a longer wavelength (a bathochromic or red shift). pearson.comlibretexts.org The presence of functional groups, known as auxochromes, attached to the chromophore can also shift the absorption maximum (λmax). shimadzu.com.sg In this compound, the hydroxyl (-OH) and methyl (-CH3) groups on the cresol ring act as auxochromes, influencing the electronic transitions of the benzene (B151609) ring. uomustansiriyah.edu.iq

The conjugation between the phenyl ring and the cresol moiety in this compound would be expected to result in a UV spectrum characteristic of substituted benzenes, with potential shifts in λmax due to the electronic effects of the benzyl group.

Table 1: Expected UV-Vis Absorption Characteristics of this compound and Related Compounds

CompoundSolventλmax (nm)Transition TypeReference
m-CresolHexane (B92381)214, 271, 277π → π nih.gov
o-Cresol (B1677501)Toluene (B28343)~270π → π royalsocietypublishing.org
Hexamine:m-cresol complexEthanol340π → π* (Charge Transfer) inoe.ro
This compound (Predicted) Non-polar solvent~270-280π → π*N/A

Note: The data for this compound is a prediction based on the behavior of similar structures.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern. savemyexams.com For this compound (C14H14O), the calculated molecular weight is approximately 198.26 g/mol . nih.gov The monoisotopic mass is 198.10446 Da. uni.lu

In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. uni-saarland.de This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral species. uni-saarland.delibretexts.org Only the charged fragments are detected by the mass spectrometer. uni-saarland.de

The fragmentation pattern of this compound is expected to be influenced by the stability of the resulting fragments. A common fragmentation pathway for aromatic compounds containing a benzyl group is the formation of the tropylium (B1234903) ion (C7H7+), which gives a characteristic peak at m/z 91. chemconnections.org The cleavage of the bond between the methylene group and the cresol ring would lead to this stable cation. Other significant fragments would likely arise from cleavages within the cresol ring and loss of small neutral molecules.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion TypeAdductPredicted m/zReference
Molecular Ion[M]+198.10391 uni.lu
Protonated Molecule[M+H]+199.11174 uni.lu
Sodiated Molecule[M+Na]+221.09368 uni.lu
Deprotonated Molecule[M-H]-197.09718 uni.lu
Key Fragment (Predicted) Tropylium ion (C7H7)+91 chemconnections.org

Note: The predicted m/z values are based on computational predictions. uni.lu

Advanced X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mit.eduresearchgate.net When X-rays pass through a crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions and the positions of atoms within the crystal lattice. mit.edu

For a molecule like this compound, single-crystal X-ray diffraction would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group. mdpi.com While specific crystallographic data for this compound was not found in the search results, studies on related compounds highlight the utility of this technique. For example, the crystal structure of a complex of human insulin (B600854) with m-cresol has been determined, revealing the specific binding interactions. nih.gov Similarly, the crystal structures of other organic molecules containing benzyl groups have been elucidated using X-ray diffraction. researchgate.net

Powder X-ray diffraction (PXRD) can also be used to identify crystalline phases and obtain information about the crystal structure of a material. nih.gov

Hyphenated Techniques in this compound Characterization (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. ajrconline.orgiipseries.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of complex mixtures. mdpi.com

In GC-MS, the sample is first vaporized and separated into its components in a gas chromatograph. The separated components then enter the mass spectrometer for detection and identification. GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like cresol isomers. coresta.orggcms.cz For less volatile compounds or those that are thermally unstable, derivatization may be necessary to increase their volatility. ufmg.brbiomedpharmajournal.org For instance, a method for the analysis of cresol isomers in sewage sludge involved derivatization with BSTFA before GC-MS analysis. ufmg.br

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing a wide range of compounds, including those that are not suitable for GC-MS. The choice between GC-MS and LC-MS for the analysis of this compound would depend on its volatility and thermal stability. Given its structure, both techniques could potentially be applicable.

Hyphenated techniques are invaluable for impurity profiling, providing both separation and structural identification of minor components in a sample. ajrconline.org

Theoretical and Computational Investigations of 4 Benzyl M Cresol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of molecules. For 4-benzyl-m-cresol, these studies have focused on its geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to molecules like cresol (B1669610) derivatives to determine their stable conformations and electronic characteristics. biointerfaceresearch.comosti.gov DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. sci-hub.senih.gov

Table 1: Representative Predicted Molecular Properties of Cresol Derivatives from DFT Calculations

PropertyDescriptionTypical Predicted Values for Cresol Analogs
Optimized Geometry Predicted bond lengths (Å) and angles (°) for the most stable conformation.C-C (aromatic) ~1.39 Å, C-O ~1.36 Å, O-H ~0.96 Å
Dipole Moment A measure of the molecule's overall polarity.Varies with conformation and substituent effects.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and sites for electrophilic and nucleophilic attack. nih.govNegative potential around the hydroxyl oxygen, positive potential around the hydroxyl hydrogen. nih.gov

Note: The values presented are typical for cresol derivatives and are used here for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. biointerfaceresearch.comresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict its susceptibility to electrophilic or nucleophilic attack and its potential role in chemical reactions. The spatial distribution of the HOMO and LUMO orbitals indicates the likely sites of reaction. imperial.ac.uk

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

ParameterFormulaDescriptionImplication for this compound
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital.Indicates electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMODifference in energy between the LUMO and HOMO.A smaller gap suggests higher reactivity. researchgate.net
Chemical Potential (μ) (EHOMO + ELUMO) / 2The escaping tendency of electrons from a stable system.Relates to the molecule's electrophilicity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution.A larger value indicates greater stability.
Global Electrophilicity Index (ω) μ² / (2η)A measure of the energy stabilization when the system acquires additional electronic charge.Predicts electrophilic nature.

Note: The specific values for these parameters for this compound would be obtained from quantum chemical calculations.

Spectroscopic Property Prediction and Validation through Computational Chemistry

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net For this compound, theoretical calculations can simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Theoretical IR spectra, calculated from the vibrational frequencies of the optimized molecular structure, can help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule. biointerfaceresearch.comnih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) is often used to predict the electronic transitions responsible for UV-Vis absorption spectra. nih.govresearchgate.net This can provide insights into the electronic structure and chromophores within the molecule. Computational methods can also predict NMR chemical shifts, aiding in the interpretation of experimental NMR data and the structural elucidation of the compound. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of this compound, including its conformational flexibility and reaction pathways.

Conformational Analysis and Energy Landscape Exploration

This compound possesses rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. acs.orgwgtn.ac.nz This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. nih.gov

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically explore the conformational space of this compound. researchgate.net By rotating the single bonds and calculating the energy of each resulting geometry, an energy landscape can be constructed. The low-energy regions on this landscape correspond to the most stable and likely conformations of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This includes identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. nih.govacs.org

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides valuable information about the reaction rate and mechanism. For example, in the context of the synthesis or degradation of this compound, reaction pathway modeling can elucidate the step-by-step mechanism and identify the rate-limiting step. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent powerful computational tools in chemical research. notebookarchive.org These methodologies are built on the principle that the biological activity (in QSAR) or the physicochemical properties (in QSPR) of a series of chemical compounds are related to their molecular structures. notebookarchive.orgsrmist.edu.in By establishing a mathematical correlation between molecular descriptors and observed activities or properties, QSAR/QSPR models can predict the behavior of new or untested compounds, thereby guiding synthesis and prioritizing experimental testing. srmist.edu.inanalis.com.my

The fundamental equation of a QSAR/QSPR model can be generally expressed as: Activity/Property = f(Molecular Descriptors) srmist.edu.in

Where the activity is often expressed as the logarithm of the inverse of the concentration required for a specific biological response (log 1/C). srmist.edu.in

The predictive power of these models hinges on the selection of relevant molecular descriptors, which are numerical values that characterize specific aspects of a molecule's structure. analis.com.my These descriptors can be broadly categorized into several classes:

Lipophilic Parameters: These describe a compound's hydrophobicity, a critical factor in its ability to cross cell membranes. The partition coefficient (log P) is a key descriptor in this category. srmist.edu.in

Electronic Parameters: These quantify the electronic aspects of a molecule, such as electron distribution, which influences how a molecule interacts with a biological target. The Hammett constant is a classic example. srmist.edu.in

Steric Parameters: These relate to the size and shape of the molecule, which are crucial for determining how well it fits into a receptor's binding site. Taft's constant is a common steric descriptor. srmist.edu.in

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, encoding information about branching and connectivity. chemmethod.com

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed information about electronic structure, orbital energies, and charge distribution. researchgate.net

The development of a robust QSAR/QSPR model typically involves several key steps: compiling a dataset of compounds with known activities or properties, calculating a wide range of molecular descriptors for each compound, using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model, and rigorous validation to assess its predictive capability. analis.com.mynih.gov

For phenolic compounds like this compound, QSAR and QSPR studies can be particularly insightful. For instance, research on other phenolic derivatives has utilized these models to predict properties like aquatic toxicity and to understand how structural modifications influence their biological activity. sciforum.net Computational studies on related cresol isomers have employed density functional theory (DFT) to investigate intermolecular interactions, such as hydrogen bonding, which is a critical factor in their physical properties and biological actions. rsc.orgrsc.org

The application of QSAR/QSPR is not limited to predicting the properties of a parent compound. It can also be extended to predict the activity of its metabolites, providing a more comprehensive understanding of a chemical's potential biological effects in vivo. nih.gov This is particularly relevant for compounds that may be metabolized into more or less active forms.

The table below presents a selection of calculated molecular descriptors for this compound, which would form the basis of any QSAR or QSPR investigation.

Descriptor TypeDescriptor NameValueSource
PhysicochemicalMolecular Weight198.26 g/mol nih.gov
LipophilicityXLogP3-AA3.9 nih.gov
TopologicalTopological Polar Surface Area20.2 Ų nih.gov
ConstitutionalRotatable Bond Count2-

Biological and Environmental Research Intersections with 4 Benzyl M Cresol

Biochemical Interactions and Mechanistic Investigations (Excluding Clinical Data)

While direct research on the interaction between 4-benzyl-m-cresol and proteins is not extensively detailed in available literature, significant investigations have been conducted on its parent compound, m-cresol (B1676322). These studies provide foundational insights into how cresol (B1669610) derivatives may affect protein structure and stability.

The rate and extent of protein aggregation induced by m-cresol are dependent on both its concentration and the temperature. nih.gov Studies comparing various aromatic preservatives have often found that m-cresol has a more pronounced effect on inducing protein instability and aggregation compared to other preservatives like phenol (B47542) and benzyl (B1604629) alcohol. rero.chresearchgate.net This interaction can lead to a reduced concentration of the functional, monomeric protein. nih.gov The binding of preservatives to proteins, with m-cresol showing a higher affinity than phenol or benzyl alcohol in one study, has been correlated with a reduction in their antimicrobial efficacy. mdpi.com

Table 1: Effects of m-Cresol on Protein Stability and Aggregation
Protein StudiedObserved Effect of m-CresolProposed MechanismKey Findings
Cytochrome cInduces aggregationPopulation of a partially unfolded intermediateLocalized unfolding around Met80 triggers aggregation; aggregation rate is concentration and temperature-dependent. nih.gov
Model PeptideIncreased oligomerizationPeptide self-interactions become more attractiveThe hydrodynamic radius and molar mass of peptide oligomers increased more significantly with m-cresol than with phenol or benzyl alcohol. rero.ch
General Therapeutic ProteinsPotential for conformational changes and increased aggregationPreservative-protein interactionsM-cresol can decrease protein stability at higher temperatures. researchgate.net The binding affinity of m-cresol to proteins is generally higher than that of phenol or benzyl alcohol. mdpi.com

Enzyme inhibitors are molecules that interact with enzymes to decrease their activity. This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a permanent covalent bond. libretexts.orgdu.ac.in Reversible inhibition is typically classified into three main types:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This increases the Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). libretexts.orgkhanacademy.org

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition reduces Vₘₐₓ but does not change Kₘ. libretexts.orgkhanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, locking the substrate in place and preventing the reaction from completing. This type of inhibition reduces both Vₘₐₓ and Kₘ. du.ac.inkhanacademy.org

Specific enzyme inhibition studies on this compound are not prominent in the reviewed literature. However, research on its parent isomers, p-cresol (B1678582) and m-cresol, has demonstrated their capacity to act as enzyme inhibitors. For instance, p-cresol has been shown to inhibit dopamine (B1211576) beta-hydroxylase, an enzyme that converts dopamine to noradrenaline. mdpi.com M-cresol has been identified as an inhibitor of cyclooxygenase activity, which is involved in the synthesis of prostaglandins (B1171923).

Table 2: Documented Enzyme Inhibition by Cresol Isomers
InhibitorTarget EnzymeEnzyme FunctionObserved Effect
p-CresolDopamine beta-hydroxylaseConverts dopamine to noradrenaline. mdpi.comInhibition of enzyme activity. mdpi.com
m-CresolCyclooxygenase (COX)Catalyzes the formation of prostaglandins from arachidonic acid.Inhibition of enzyme activity.

Research into the molecular pathways associated with this compound primarily focuses on the biodegradation and catabolism of its parent cresol isomers by various microorganisms. These pathways are crucial for understanding how these compounds are processed and broken down in biological systems.

Microorganisms have evolved distinct pathways to metabolize cresols, often converging on central intermediates like benzoyl-CoA or protocatechuate before entering the Krebs cycle. oup.comasm.org

Pathways for m-Cresol:

Gentisate Pathway: In some Pseudomonas species, m-cresol is first oxidized to 3-hydroxybenzoate, which is then hydroxylated to form gentisate. The aromatic ring of gentisate is subsequently cleaved by gentisate oxygenase. asm.org

Catechol Pathway (meta-cleavage): When grown on m-cresol as the primary substrate, Pseudomonas putida induces a different pathway involving a methyl-substituted catechol. The ring is then cleaved via a meta-pathway by the enzyme catechol oxygenase. asm.org A similar ortho-cleavage pathway has been identified in Citrobacter farmeri, which metabolizes m-cresol through intermediates like 3-hydroxybenzoic acid and cis,cis-muconate, indicating the activity of catechol 1,2-dioxygenase. researchgate.net

Pathways for p-Cresol:

Protocatechuate Pathway: A common aerobic pathway involves the oxidation of the methyl group of p-cresol by p-cresol methylhydroxylase (PCMH) to form 4-hydroxybenzyl alcohol, then 4-hydroxybenzaldehyde, and finally 4-hydroxybenzoate (B8730719). asm.orgnih.gov 4-hydroxybenzoate is then hydroxylated to create protocatechuate, which serves as the substrate for ring fission. asm.org

Anaerobic Fumarate Addition Pathway: A distinct anaerobic pathway discovered in bacteria like Desulfobacterium cetonicum initiates degradation by adding the methyl group of p-cresol to fumarate, forming 4-hydroxybenzylsuccinate. asm.orgnih.gov This intermediate is then further metabolized via a β-oxidation-like process to 4-hydroxybenzoyl-CoA, which is then dehydroxylated to benzoyl-CoA. asm.org

Table 3: Comparison of Microbial Catabolic Pathways for Cresol Isomers
IsomerPathway NameKey IntermediatesKey EnzymesMicroorganism Example
m-CresolGentisate Pathway3-Hydroxybenzoate, GentisateGentisate oxygenasePseudomonas putida asm.org
m-CresolCatechol (meta/ortho) Pathway3-Methylcatechol, 2-Hydroxymuconic semialdehydeCatechol 2,3-dioxygenase / 1,2-dioxygenasePseudomonas putida, asm.orgCitrobacter farmeri researchgate.net
p-CresolProtocatechuate Pathway4-Hydroxybenzaldehyde, 4-Hydroxybenzoate, Protocatechuatep-Cresol methylhydroxylase (PCMH), Protocatechuate oxygenasePseudomonas putida asm.orgnih.gov
p-CresolFumarate Addition Pathway (Anaerobic)4-Hydroxybenzylsuccinate, 4-Hydroxybenzoyl-CoA, Benzoyl-CoA(4-hydroxy)benzylsuccinate synthaseDesulfobacterium cetonicum asm.org

Elucidation of Enzyme Inhibition or Modulation Mechanisms

Environmental Fate and Degradation Studies of this compound

The biodegradation of cresols is a vital process for their removal from contaminated environments. nih.gov While specific studies on this compound are scarce, the metabolic pathways for its constituent aromatic rings (cresol and toluene) have been extensively studied in various bacterial strains.

Under aerobic conditions, the degradation of p-cresol by organisms like Pseudomonas putida is typically initiated by p-cresol methylhydroxylase (PCMH), an enzyme that oxidizes the methyl group. nih.gov This leads to the formation of 4-hydroxybenzoate, which is further metabolized. nih.gov

Anaerobic degradation follows different routes. In denitrifying bacteria, p-cresol is also metabolized via 4-hydroxybenzoate to the central intermediate benzoyl-CoA. nih.gov However, some sulfate-reducing bacteria, such as Desulfobacterium cetonicum, utilize a unique initial activation step. asm.org Instead of oxidizing the methyl group directly, they catalyze the addition of the methyl group to fumarate, yielding 4-hydroxybenzylsuccinate. asm.orgd-nb.info This reaction is analogous to the anaerobic degradation of toluene (B28343), which is initiated by benzylsuccinate synthase. asm.orgpnas.org

The metabolism of m-cresol can also proceed via different pathways depending on the microorganism and conditions. The sulfate-reducing bacterium Desulfotomaculum sp. strain Groll degrades m-cresol via a methyl group oxidation pathway that converges on benzoate. capes.gov.brcdnsciencepub.com In contrast, some denitrifying bacteria metabolize m-cresol by first carboxylating the ring to form 4-hydroxy-3-methylbenzoate, which is then converted to 3-methyl-benzoyl-CoA. nih.gov

Photodegradation is a key abiotic process that contributes to the transformation of organic pollutants in the environment. The process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which becomes activated upon irradiation with light of sufficient energy (e.g., UV or visible light). neptjournal.comresearchgate.netacs.org

The general mechanism for the photodegradation of phenolic compounds like cresols can be summarized in the following steps:

Activation of Photocatalyst: When the photocatalyst absorbs photons, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺). neptjournal.commdpi.com

Generation of Reactive Oxygen Species (ROS): The photogenerated electrons and holes migrate to the catalyst surface. The electrons react with adsorbed oxygen to form superoxide (B77818) radicals (·O₂⁻), while the holes react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (·OH). acs.orgmdpi.com

Degradation of Organic Pollutant: These powerful ROS, particularly the hydroxyl radicals, attack the organic molecule (e.g., cresol). neptjournal.com This leads to the formation of various intermediate products, such as 2-methyl-1,4-benzodiol and 2-methyl-para-benzoquinone in the case of m-cresol. researchgate.net

Mineralization: Through successive oxidation reactions, these intermediates are eventually broken down into simpler, non-toxic substances like carbon dioxide (CO₂) and water (H₂O). researchgate.netacs.org

Adsorption and Leaching Studies in Environmental Matrices

While specific research targeting this compound is not extensively detailed in publicly available literature, studies on closely related cresol isomers offer significant insights into its probable environmental behavior. The presence of phenolic compounds like cresols in industrial effluents necessitates research into their interaction with environmental matrices such as soil and water. researchgate.net Adsorption and leaching are key processes that determine the fate, transport, and potential impact of such compounds in the environment.

Adsorption Dynamics:

The adsorption of cresols onto various media is a critical factor in their environmental mobility. Activated carbon is a widely studied adsorbent for removing phenolic compounds from aqueous solutions. researchgate.net Research on o-cresol (B1677501), an isomer of the parent cresol structure of this compound, demonstrates that commercial activated carbon can effectively adsorb it from dilute aqueous solutions. researchgate.net The efficiency of this process is typically analyzed using adsorption isotherm models like the Langmuir, Freundlich, and Redlich-Peterson equations. researchgate.net For example, in one study, the Langmuir monolayer adsorption capacity for o-cresol was found to be 0.5936 mmole/g, indicating a significant potential for immobilization. researchgate.net Kinetic studies further show that such adsorption processes are well-described by pseudo-second-order kinetics. researchgate.net

Table 1: Isotherm Parameters for o-Cresol Adsorption on Activated Carbon at 30°C

Isotherm ModelParameterValue for o-CresolReference
Langmuirqm (mmole/g)0.5936 researchgate.net
b (L/mmole)14.02
FreundlichKF ((mmole/g)(L/mmole)1/n)0.2905 researchgate.net
n3.24

Leaching Behavior and Remediation:

Table 2: Efficiency of Solidification/Stabilization (S/S) on Cresol Leaching

Binder (Portland Cement)Stabilizer (Modified Bentonite)Observed OutcomeReference
20%30%~70% reduction in cresol concentration in leachate. researchgate.net
VariableVariableIncreasing cement proportion enhanced compressive strength; increasing modified bentonite (B74815) inversely affected strength but improved contaminant stabilization.

Role as a Chemical Precursor in Advanced Materials and Specialty Chemical Research

This compound serves as a functionalized building block in the synthesis of various materials and complex molecules. ontosight.ai Its structure, which combines a reactive phenolic ring with a benzyl group, allows for its use in polymerization, as a base for antioxidant development, and as an intermediate in multi-step organic synthesis.

Polymer and Resin Modification Studies Utilizing this compound as a Building Block

Cresols are important precursors for phenol-formaldehyde resins. britannica.com The modification of these resins using specific cresol derivatives allows for the fine-tuning of material properties. This compound, as a derivative of m-cresol, can be incorporated into resin structures to impart specific characteristics.

Studies have focused on creating modified m-cresol-phenol-formaldehyde resins to enhance performance, such as improving water resistance and reducing the content of residual free phenols in the final product. google.com A key application area is in rubber compositions, where phenolic resins act as adhesion promoters. google.com For instance, modified m-cresol resins are designed to provide tackifying effects equivalent to traditional resorcinol-based adhesives while offering better storage stability. google.com

A specific example is the synthesis of m-cresol/formaldehyde (B43269) (C/F) resins for use in dipping emulsions. nih.gov These emulsions are applied to polyester (B1180765) fibers to improve the interface adhesion in fiber-rubber composites. nih.gov The synthesis involves an addition reaction between m-cresol and formaldehyde under alkaline catalysis to form hydroxymethyl m-cresol, which then undergoes condensation to form the resin. nih.gov This demonstrates the use of cresol-based chemistry to create high-performance materials for demanding applications.

Table 3: Applications of Cresol-Based Resin Modification

ApplicationCresol ComponentPurpose of ModificationReference
Adhesive Resins for Rubberm-CresolTo replace resorcinol (B1680541) adhesives, improve water resistance, and reduce free phenol content. google.com
Polyester Fiber-Rubber Compositesm-CresolTo synthesize a resin for dipping emulsions that enhances interface adhesion between fiber and rubber. nih.gov
Rubber Compoundingm-CresolUsed in blends with resorcinolic resins to act as a highly reactive methylene (B1212753) acceptor. google.com

Development of Advanced Antioxidant Systems from this compound Derivatives

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. ontosight.aivdhthymol.com this compound shares this fundamental phenolic structure, making it a candidate for antioxidant applications and a platform for developing more advanced antioxidant systems. ontosight.ai

The development of antioxidants from cresol isomers is well-established. A prominent example is the synthesis of Butylated Hydroxytoluene (BHT), a widely used food and industrial antioxidant, which is produced from p-cresol and isobutylene. britannica.com Similarly, other alkylated cresol derivatives, such as 4,6-di-tert-butyl-m-cresol, function as effective antioxidants to prevent the oxidation of fats and oils in various products. vdhthymol.com

While specific research detailing the conversion of this compound into novel antioxidant systems is not widely published, the established chemical precedent of other substituted cresols provides a strong rationale for its potential in this area. The benzyl group could be further functionalized, or its steric and electronic properties could be leveraged to create derivatives with enhanced antioxidant efficacy or improved solubility in specific media.

Intermediate in the Synthesis of Complex Organic Molecules

As a substituted phenol, this compound is a useful intermediate in the synthesis of more complex organic molecules for various industries, including pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org The parent compound, m-cresol, is a known precursor in the production of numerous chemicals. researchgate.net

A clear example of this role is the use of m-cresol in the preparation of the insecticide Fenitrothion (O,O-dimethyl-O-(3-methyl-4-nitrophenyl)phosphorothioate). google.com The synthesis involves 4-nitro-m-cresol as a key intermediate. google.com This intermediate is produced from m-cresol through a two-step process that begins with nitrosation to form 4-nitroso-m-cresol, followed by oxidation to yield the final 4-nitro-m-cresol product. google.com This established pathway highlights how the cresol structure can be sequentially modified to build more complex and functional molecules. The presence of the benzyl group in this compound offers an additional site for chemical modification, expanding its potential as a versatile intermediate.

Emerging Research Directions and Future Perspectives for 4 Benzyl M Cresol

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzylated cresols often relies on Friedel-Crafts alkylation, which can involve harsh conditions and environmentally challenging catalysts. Modern research is intensely focused on developing greener, more efficient, and highly selective synthetic methodologies, aligning with the principles of green chemistry. numberanalytics.com

A significant research thrust is the replacement of conventional catalysts with advanced, reusable materials. For instance, studies on the alkylation of cresols have demonstrated the effectiveness of solid acid catalysts like mesoporous molecular sieves. Research on a related compound, 4-methyl-2-(α-methyl benzyl) phenol (B47542), utilized a Fe-Al-MCM-41 molecular sieve catalyst prepared by a hydrothermal synthesis method. lew.ro This approach achieved high yield and selectivity under optimized conditions, showcasing a promising route for similar benzylation reactions. lew.ro Another innovative method involves the one-step hydroxylation of toluene (B28343) using a composite catalyst made of a titanium-silicon molecular sieve and diatomite, which operates under mild conditions and allows for continuous operation in a fixed-bed reactor system. google.com

Biotechnology offers another frontier for sustainable production. The microbial biosynthesis of precursors is a key strategy. For example, researchers have successfully engineered strains of Aspergillus nidulans for the gram-level production of m-cresol (B1676322), the parent compound of 4-benzyl-m-cresol, using starch as a carbon source. researchgate.net Such bio-based routes could provide a renewable feedstock for subsequent chemical synthesis steps, significantly reducing the reliance on fossil resources. researchgate.net Furthermore, the development of one-pot synthesis protocols, which avoid the isolation of intermediates, is being explored to reduce solvent waste and simplify procedures, as demonstrated in the sustainable synthesis of other complex molecules. mdpi.com

Table 1: Comparison of Catalytic Systems for Cresol (B1669610) Alkylation/Synthesis
Catalytic SystemReactantsKey AdvantagesReported Yield/SelectivityReference
Fe-Al-MCM-41 Molecular Sievep-Cresol (B1678582) and StyreneHigh activity, reusability of catalyst.74.6% Yield, 95.7% Selectivity lew.ro
Titanium-Silicon Molecular Sieve / DiatomiteToluene and Hydrogen PeroxideMild reaction conditions, continuous operation possible.High utilization of oxidant (>90%). google.com
Transition-Metal Catalystp-(4-hydroxy-o-tolylazo)benzenesulfonic acidHigh purity and yield, potential for waste reuse.High yield and purity for 4-amino-m-cresol. google.com

Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Studies

Understanding the intricate mechanisms of chemical reactions requires analytical tools that can monitor processes in real-time under relevant conditions. The application of advanced in-situ spectroscopic and imaging techniques is crucial for optimizing the synthesis of this compound and studying its behavior in various systems. nih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for observing the adsorption and reaction of molecules on catalyst surfaces during a reaction. researchgate.net For example, it has been effectively used to monitor the degradation process of m-cresol, providing real-time data on reaction intermediates and pathways. researchgate.net This method could be invaluable for elucidating the reaction kinetics and mechanism of this compound synthesis, leading to catalyst and process improvements. researchgate.net

Surface mass spectrometry techniques, such as Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS), offer highly sensitive surface sampling with minimal preparation. nottingham.ac.uk This allows for the rapid, in-situ metabolic characterization of tissues and could be adapted to analyze the surface interactions of this compound in biological or materials science contexts. nottingham.ac.uk For materials applications, polarized UV-vis spectroscopy is used to determine the orientation and order of molecules within a polymer matrix, a technique applicable to new materials derived from cresol-based monomers. acs.org These advanced methods provide a molecular-level understanding that is essential for designing functional materials and efficient chemical processes. nih.gov

Table 2: Advanced Spectroscopic Techniques for the Study of Cresol Derivatives
TechniqueType of Information ObtainedPotential Application for this compoundReference
In-Situ FTIR SpectroscopyReal-time monitoring of reaction intermediates and surface adsorption.Elucidating catalytic synthesis mechanisms; studying degradation pathways. researchgate.net
Surface Mass Spectrometry (e.g., LESA-MS)Untargeted analysis of surface chemical composition with high sensitivity.Studying interactions in biological systems or on material surfaces. nottingham.ac.uk
Polarized UV-vis SpectroscopyDetermination of molecular orientation and order in anisotropic materials.Characterizing polymer networks derived from this compound monomers. acs.org

Interdisciplinary Research at the Interface of Materials Science, Nanotechnology, and Biotechnology

The unique chemical structure of this compound makes it a candidate for interdisciplinary research, where principles from materials science, nanotechnology, and biotechnology converge to create novel functional systems. ontosight.aitandfonline.com

In materials science , cresol derivatives are used as monomers for high-performance polymers. For example, cresol-based benzoxazine (B1645224) monomers can be polymerized to form polybenzoxazines, a class of phenolic resins with high glass transition temperatures, high moduli, and low water absorption, making them suitable for advanced composites and electrical applications. researchgate.net The benzylated structure of this compound could be exploited to synthesize new polymers with tailored thermal and mechanical properties.

Nanotechnology offers pathways to structure materials at the nanoscale, a concept known as nanoarchitectonics. tandfonline.com This involves designing complex, functional nanostructures by organizing materials at the molecular level. tandfonline.com this compound could serve as a functionalizing agent for nanoparticles, imparting antioxidant or antimicrobial properties to the nanomaterial. ontosight.ai Furthermore, research into nanoporous materials for applications in catalysis, carbon capture, and energy storage opens possibilities for incorporating cresol derivatives into advanced functional architectures. newcastle.edu.au

In biotechnology , research is not only focused on the sustainable production of precursors like m-cresol but also on leveraging the biological properties of the final compounds. ontosight.airesearchgate.net The known antimicrobial and antioxidant properties of phenolic compounds suggest that this compound could be incorporated into biocompatible materials or formulations to control microbial growth or prevent oxidative degradation. ontosight.ai The synergy between these fields could lead to the development of advanced materials with precisely controlled properties for a wide range of applications, from medical devices to clean energy technologies. researchgate.netresearchgate.net

Innovations in Environmental Remediation and Sustainable Chemical Practices

The increasing focus on environmental stewardship is driving innovations in how chemicals are used and managed throughout their lifecycle. This includes the development of remediation strategies for chemical pollutants and the adoption of sustainable practices in chemical manufacturing. epa.gov

For environmental remediation , understanding the fate of cresol-related compounds in the environment is critical. Research into the biodegradation of cresols has identified unique microbial pathways. For instance, a novel catabolic pathway for 4-cresol was discovered in Corynebacterium glutamicum, which is uniquely initiated by the phosphorylation of the hydroxyl group. nih.govresearchgate.net Understanding such microbial degradation mechanisms is fundamental for developing effective bioremediation strategies for sites contaminated with phenolic compounds. nih.gov In addition to bioremediation, advanced oxidation processes (AOPs) and photocatalysis using semiconductor nanomaterials are being explored for the efficient degradation of persistent organic pollutants in water. beilstein-journals.orgmdpi.com

Sustainable chemical practices aim to minimize the environmental footprint of chemical processes from start to finish. numberanalytics.comepa.gov This involves applying the principles of green chemistry, such as designing chemicals for degradation, using renewable feedstocks, and improving energy efficiency. numberanalytics.com The development of bio-based routes for m-cresol is a prime example of using renewable feedstocks. researchgate.net Future research will likely focus on the entire lifecycle of this compound, from its sustainable synthesis to its ultimate degradation, ensuring that its application and disposal are environmentally benign. This could involve designing it into products where its antioxidant properties contribute to the longevity of a material, or as a precursor to fully biodegradable polymers. ontosight.airsc.org

Q & A

Q. How can researchers validate purity and stability of this compound reference standards?

  • Methodological Answer : Characterize purity via triple detection (UV, RI, ELSD) in HPLC and confirm with melting point analysis. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Cross-reference with NIST databases for spectral validation (e.g., IR, NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.